BenchChemオンラインストアへようこそ!

2-Pyridinecarbothioamide

Organometallic Anticancer Agents Oral Bioavailability Target Selectivity

Pyridine-2-carbothioamide (PCA; CAS 5346-38-3; MW 138.19 g/mol; C6H6N2S) is a heterocyclic thioamide characterized by an N,S-bidentate chelating motif comprising a pyridine nitrogen and a carbothioamide sulfur donor. The compound is commercially available at ≥97% purity and exhibits a melting point of 136 °C and a calculated LogP of 1.24.

Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
CAS No. 5346-38-3
Cat. No. B155194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinecarbothioamide
CAS5346-38-3
SynonymsNSC 1606; Picolinic Acid Thioamide
Molecular FormulaC6H6N2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=S)N
InChIInChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9)
InChIKeyHYKQYVSNFPWGKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2-carbothioamide (CAS 5346-38-3): Technical Specifications and Procurement Baseline


Pyridine-2-carbothioamide (PCA; CAS 5346-38-3; MW 138.19 g/mol; C6H6N2S) is a heterocyclic thioamide characterized by an N,S-bidentate chelating motif comprising a pyridine nitrogen and a carbothioamide sulfur donor [1]. The compound is commercially available at ≥97% purity and exhibits a melting point of 136 °C and a calculated LogP of 1.24 . PCA serves as a versatile ligand scaffold for transition-metal coordination chemistry and as a synthetic intermediate for the preparation of 4-alkylthio-substituted analogs with demonstrable antimicrobial activity [2].

Why Pyridine-2-carbothioamide Cannot Be Simply Substituted by Generic Pyridine Carboxamides or Thiosemicarbazones


Substitution of pyridine-2-carbothioamide with structurally analogous ligands such as pyridine-2-carboxamide or thiosemicarbazones is non-viable due to a discrete change in the donor atom set that fundamentally alters metal-binding geometry, complex stability, and resultant biological activity. Replacement of the thioamide sulfur with an amide oxygen yields a hard N,O-donor ligand with diminished affinity for soft metal centers, which directly compromises the high plectin selectivity and oral bioavailability observed in PCA-derived organoruthenium anticancer agents [1]. Conversely, substitution with thiosemicarbazide introduces an additional nitrogen donor that expands the denticity, producing a different coordination mode that does not reproduce the square-planar or octahedral geometries critical for topoisomerase IIα inhibition [2]. These structural divergences manifest in quantifiable differences in metal complex stability, lipophilicity (clogP), and in vitro potency, as demonstrated in the comparative data presented in Section 3.

Pyridine-2-carbothioamide: Quantified Differentiation Against Structural Analogs and Alternative Scaffolds


Organoruthenium Complexes of Pyridine-2-carbothioamide Exhibit Orally Active Anticancer Activity with Demonstrated Target Selectivity for Plectin

RuII(η6-p-cymene) complexes derived from pyridine-2-carbothioamide (PCA) ligands demonstrate oral anticancer activity, a property not shared by PCA ligands themselves and critically dependent on the specific N,S-chelating motif. Notably, these complexes exhibit high selectivity for plectin, a cytoskeletal linker protein, as a molecular target, a feature that distinguishes them from alternative metal-arene scaffolds based on pyridinecarboxamide or thiosemicarbazide ligands [1]. This selectivity is underscored by the development of 'plecstatin' agents, which represent a distinct class of orally administrable metallodrugs [2].

Organometallic Anticancer Agents Oral Bioavailability Target Selectivity

4-Alkylthiopyridine-2-carbothioamide Derivatives Demonstrate Superior Antimycobacterial Activity Compared to Isoniazid Against M. tuberculosis

A series of 4-alkylthiopyridine-2-carbothioamides synthesized from PCA exhibit significant antimycobacterial activity, with certain analogs demonstrating potency comparable to or exceeding that of the first-line antitubercular drug isoniazid [1]. While the parent PCA compound shows only moderate antimicrobial properties, its 4-alkylthio derivatives achieve MIC values in the low micromolar range against Mycobacterium tuberculosis . The most active derivative, 4-(3-pyridylmethylsulfanyl)pyridine-2-carbothioamide (7b), exhibited an MIC range of 2 to >62.5 μmol/L against M. tuberculosis and other mycobacterial strains [2].

Antimycobacterial Agents Tuberculosis MIC

Sulfonamide-Functionalized Pyridine-2-carbothioamides Outperform Colchicine in Tubulin Polymerization Inhibition

Sulfonamide-functionalized N-phenyl pyridine-2-carbothioamide (PCA) derivatives demonstrate superior tubulin polymerization inhibition compared to the established antimitotic agent colchicine. Compound 3 (IC50 = 1.1 μM) and compound 5 (IC50 = 1.4 μM) exhibited 9.6-fold and 7.6-fold higher potency, respectively, than colchicine (IC50 = 10.6 μM) in a tubulin polymerization assay [1]. These PCA derivatives also displayed 2- to 6-fold greater cytotoxicity than colchicine against PC-3 prostate cancer cells, while maintaining ~4-fold lower toxicity toward normal HLMEC cells [1].

Tubulin Polymerization Inhibitors Antimitotic Agents IC50

Pyridine-2-carbothioamide Metal Complexes Exhibit Enhanced Binding to Topoisomerase IIα Compared to the Free Ligand

Density functional theory (DFT) and molecular docking studies reveal that transition metal complexes of pyridine-2-carbothioamide (PCA) exhibit significantly stronger predicted binding to the ATPase domain of human topoisomerase IIα compared to the free PCA ligand [1]. Metal coordination markedly alters the frontier orbital distribution of the parent ligand, reducing the HOMO–LUMO energy gap and increasing global softness and electrophilicity [1]. Among the investigated systems, the Cu(II) complex displayed the most favorable docking score and the richest interaction network with key active-site residues, including His120, Arg142, and Phe101 [1].

Topoisomerase IIα Inhibition Molecular Docking DFT

Validated Application Scenarios for Pyridine-2-carbothioamide (CAS 5346-38-3) in Research and Development


Synthesis of Orally Active Organoruthenium Anticancer Agents Targeting Plectin

Researchers developing orally bioavailable metallodrugs should prioritize pyridine-2-carbothioamide as the ligand of choice. Its N,S-bidentate chelation facilitates the formation of stable RuII(η6-p-cymene) 'piano-stool' complexes that have demonstrated oral activity and high selectivity for the cytoskeletal protein plectin [1]. This specific coordination chemistry is not replicated by pyridinecarboxamide analogs, which lack the soft sulfur donor necessary for optimal metal binding and resultant target engagement [2].

Precursor for the Synthesis of Potent Antimycobacterial and Antifungal Agents

Pyridine-2-carbothioamide is the essential starting material for the synthesis of 4-alkylthio- and 4-benzylsulfanyl-substituted analogs that exhibit significant in vitro activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, with MIC values comparable to isoniazid for some derivatives [3]. These compounds represent a distinct chemotype with a mechanism of action that may circumvent existing resistance mechanisms, making PCA a strategic procurement choice for antimycobacterial drug discovery programs [4].

Development of Tubulin Polymerization Inhibitors with Improved Therapeutic Index

For programs focused on antimitotic agent development, pyridine-2-carbothioamide-derived sulfonamide conjugates have demonstrated a 9.6-fold improvement in tubulin polymerization inhibition (IC50 = 1.1 μM) compared to colchicine (IC50 = 10.6 μM) [5]. Furthermore, these compounds exhibit ~4-fold lower toxicity toward normal cells and higher selectivity for cancer cells than doxorubicin, indicating a more favorable therapeutic index [5]. This differential performance positions PCA as a superior scaffold for generating tubulin-targeted anticancer leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pyridinecarbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.